4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid
Overview
Description
4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O3Si and its molecular weight is 344.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Condensation Reactions
A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was developed, showcasing the utility of similar structures in the acylation of a wide range of nitrogen compounds, including indoles. This method highlights the functional group compatibility and the scope of indoles and carboxylic acids in synthetic chemistry (Umehara, Ueda, & Tokuyama, 2016).
Cycloaddition Reactions
The compound's relevance in cycloaddition reactions, particularly in the synthesis of complex cyclic structures, is exemplified by its use in the [4 + 2] cycloaddition reaction with methyl acrylate. This demonstrates the potential for creating novel compounds through selective cycloaddition, contributing to advances in organic synthesis (Kozmin, He, & Rawal, 2003).
Synthesis of Peptide Isosteres
The chemical serves as a precursor in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, indicating its utility in peptide chemistry and drug design. This specific application underlines the compound's role in the synthesis of biologically relevant molecules (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Modification of Indole Derivatives
The synthesis and evaluation of indole derivatives with different acidic functions at position 2 and substitutions at positions 4, 5, and 6 on the indole moiety highlight the compound's importance in medicinal chemistry. These modifications affect the binding affinity to the NMDA-glycine site, showcasing the compound's potential in the development of pharmaceuticals (Jansen & Dannhardt, 2003).
Intramolecular Cyclization
The compound is used in intramolecular cyclization for synthesizing new types of cyclic amino acids, demonstrating its utility in the creation of novel cyclic structures. This application is crucial for developing new synthetic methodologies and compounds with potential biological activities (Hao, Ohkura, Amii, & Uneyama, 2000).
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-(2-cyanoethyl)indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3Si/c1-18(2,3)24(4,5)23-16-12-13(17(21)22)11-15-14(16)7-10-20(15)9-6-8-19/h7,10-12H,6,9H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLCPARABALTIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2CCC#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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